molecular formula C18H23NO3S B2966496 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1798456-56-0

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2966496
CAS No.: 1798456-56-0
M. Wt: 333.45
InChI Key: WSEIBFNEKIXJLU-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring both furan and thiophene heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a cyclopentanecarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements of pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce hydrofuran derivatives.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: shares structural similarities with other heterocyclic compounds, such as furan-2-ylmethanone and thiophen-2-ylmethanone derivatives.

    Unique Features: The presence of both furan and thiophene rings in a single molecule provides unique electronic and steric properties, making it distinct from other compounds with only one type of heterocyclic ring.

Uniqueness

The combination of furan and thiophene rings in this compound imparts unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds with only one type of heterocyclic ring.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-17(21,12-14-6-4-10-22-14)13-19-16(20)18(8-2-3-9-18)15-7-5-11-23-15/h4-7,10-11,21H,2-3,8-9,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEIBFNEKIXJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2(CCCC2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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